1-Methyl-4-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)pyridinium iodide triisobutyrate
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Overview
Description
1-Methyl-4-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)pyridinium iodide triisobutyrate is a complex organic compound with a unique structure that includes a pyridinium ring substituted with a hydroxyethyl group and iodide ion
Preparation Methods
The synthesis of 1-Methyl-4-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)pyridinium iodide triisobutyrate typically involves multiple steps:
Synthetic Routes and Reaction Conditions: The initial step involves the alkylation of pyridine with methyl iodide to form 1-methylpyridinium iodide. This intermediate is then reacted with 2-hydroxy-1,1-bis(hydroxymethyl)ethyl chloride under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
1-Methyl-4-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)pyridinium iodide triisobutyrate undergoes various chemical reactions:
Types of Reactions: This compound can participate in oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide. Reduction reactions could use hydrogen gas with a palladium catalyst. Substitution reactions might involve nucleophiles such as hydroxide or amines.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-Methyl-4-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)pyridinium iodide triisobutyrate has several applications in scientific research:
Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound may be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It can be utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 1-Methyl-4-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)pyridinium iodide triisobutyrate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyethyl group may participate in hydrogen bonding or other interactions that modulate the activity of these targets. The iodide ion can also play a role in the compound’s reactivity and stability.
Comparison with Similar Compounds
1-Methyl-4-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)pyridinium iodide triisobutyrate can be compared with other similar compounds:
Similar Compounds: Compounds like 1-methylpyridinium iodide or 2-hydroxyethylpyridinium iodide share structural similarities.
Uniqueness: The presence of the hydroxy-1,1-bis(hydroxymethyl)ethyl group and triisobutyrate moiety makes this compound unique, providing distinct chemical and biological properties that are not observed in simpler analogs.
Properties
CAS No. |
75375-30-3 |
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Molecular Formula |
C22H34INO6 |
Molecular Weight |
535.4 g/mol |
IUPAC Name |
[3-(2-methylpropanoyloxy)-2-(2-methylpropanoyloxymethyl)-2-(1-methylpyridin-1-ium-4-yl)propyl] 2-methylpropanoate;iodide |
InChI |
InChI=1S/C22H34NO6.HI/c1-15(2)19(24)27-12-22(13-28-20(25)16(3)4,14-29-21(26)17(5)6)18-8-10-23(7)11-9-18;/h8-11,15-17H,12-14H2,1-7H3;1H/q+1;/p-1 |
InChI Key |
NDIVZXQMEQPFCO-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C(=O)OCC(COC(=O)C(C)C)(COC(=O)C(C)C)C1=CC=[N+](C=C1)C.[I-] |
Origin of Product |
United States |
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